1-Phenylpropane-2-peroxol
Description
Structure
3D Structure
Properties
CAS No. |
500131-53-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-hydroperoxypropylbenzene |
InChI |
InChI=1S/C9H12O2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
SFXDUIPHBILDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OO |
Origin of Product |
United States |
Mechanistic Investigations into the Chemical Reactivity of 1 Phenylpropane 2 Peroxol
Decomposition Pathways and Product Characterization of 1-Phenylpropane-2-peroxol
The decomposition of this compound can be initiated thermally or through catalysis, leading to a variety of products. The specific products formed depend on the reaction conditions.
Analysis of Thermal and Catalytic Decomposition Products
The thermal and catalytic decomposition of hydroperoxides, including secondary hydroperoxides like this compound, has been a subject of extensive study. The decomposition can proceed through different mechanisms, yielding a range of products. For instance, the oxidation of compounds with a 3-phenyl-2-propene structure can lead to the formation of benzaldehyde (B42025), benzoic acid, and epoxides as common products resulting from the oxidation of the carbon-carbon double bond. nih.gov In the context of cumene (B47948) hydroperoxide (CHP), a structurally related compound, its acid-catalyzed cleavage is a cornerstone of the cumene process, yielding phenol (B47542) and acetone (B3395972). th-koeln.de The use of solid acid catalysts like zeolites (ZSM-5, Beta) and acid-treated montmorillonite (B579905) clays (B1170129) has shown high conversion rates and selectivity for phenol. th-koeln.de
The decomposition of hydroperoxides can be significantly influenced by the solvent and the type of catalyst used. For example, the decomposition of tetralyl and cyclohexenyl hydroperoxides is accelerated in alcohol compared to chlorobenzene, which is attributed to the formation of hydrogen-bonded complexes. researchgate.net Copper(II) complexes have also been shown to be effective catalysts for hydroperoxide decomposition. researchgate.net In the oxidation of propylbenzene, products such as benzoic acid, propiophenone, and 1-phenylpropan-2-one have been detected, indicating C-C bond cleavage. researchgate.net
Table 1: Potential Decomposition Products of this compound under Various Conditions
| Condition | Potential Products | Reference |
| Thermal Oxidation | Benzaldehyde, Benzoic Acid, Epoxides | nih.gov |
| Acid Catalysis | Phenol, Acetone (by analogy to Cumene Hydroperoxide) | th-koeln.de |
| Copper(II) Catalysis | Benzoic Acid, Propiophenone, 1-Phenylpropan-2-one (by analogy to Propylbenzene) | researchgate.net |
Elucidation of Radical Intermediates in Peroxide Scission
The scission of the O-O bond in hydroperoxides is a critical step that generates radical intermediates. This process can occur homolytically, yielding an alkoxyl and a hydroxyl radical, or can be influenced by catalysts. The generation of free radicals from peroxide decomposition can accelerate oxidation processes, leading to a complex mixture of secondary oxidation products. nih.gov
In the context of heme proteins and metalloporphyrins, the interaction with alkyl hydroperoxides can lead to the formation of alkoxyl radicals and ferryl intermediates. nih.gov The autoxidation of organic materials is a radical chain process where peroxyl radicals are key chain-carrying species. rsc.org The inhibition of this process often involves the reaction of antioxidants with these peroxyl radicals to form more stable radical species. rsc.org The formation of radical intermediates is a key aspect of many chemical transformations, including those initiated by hypervalent iodine reagents, which can lead to O-radical generation and subsequent β-scission to form a C-radical. frontiersin.org
Reactions of Peroxyl Radicals with Aromatic Systems
Peroxyl radicals, formed during the decomposition of hydroperoxides, can react with aromatic systems through various mechanisms. These reactions are fundamental to understanding antioxidant chemistry and oxidative degradation processes.
Acid-Catalyzed Reactivity and Protonation Effects on Peroxyl Radicals
The reactivity of peroxyl radicals can be significantly influenced by the presence of acids. Unexpected acid catalysis has been observed in the reactions of peroxyl radicals with phenols. nih.gov This catalysis can alter the reaction rates and pathways. For instance, the rate of epoxidation of alkenes with peroxy acids is significantly increased in the presence of an acid catalyst like trifluoroacetic acid, which is suggested to be due to the complexation of the peroxy acid with the undissociated acid catalyst rather than protonation of the peroxy acid. acs.org
The protonation state of the reactants plays a crucial role. The hydroperoxyl radical (HOO•), the protonated form of superoxide (B77818) (O₂⁻•), is more reactive as an oxidant than its conjugate base. wikipedia.orgnih.gov The pKa of HOO• is 4.88, meaning that at physiological pH, only a small fraction exists in the protonated form. wikipedia.org However, this small fraction can be a potent oxidant, capable of abstracting hydrogen atoms. wikipedia.org In acidic aqueous solutions, the decomposition of α-hydroxyalkyl-hydroperoxides is catalyzed by H⁺ ions, leading to an increase in the decomposition rate with decreasing pH. acs.org
Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Mechanisms in Phenol Oxidation
The oxidation of phenols by peroxyl radicals is a key process in antioxidant chemistry and can proceed through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). nih.gov In HAT, a hydrogen atom (a proton and an electron) is transferred in a single step from the phenol to the radical. nih.govmdpi.com In PCET, the electron and proton are transferred in a single concerted step but from different orbitals, or in separate, sequential steps. nih.govmdpi.com
The specific mechanism often depends on the solvent and the electronic properties of the phenol and the radical. mdpi.com HAT/PCET mechanisms are generally favored in nonpolar solvents, while a stepwise mechanism called sequential proton loss electron transfer (SPLET) is more common in polar solvents. mdpi.com Computational studies suggest that the reactions of phenols with peroxyl radicals are more accurately described as PCET reactions. researchgate.net The rate of hydrogen atom transfer from phenols to peroxyl radicals is influenced by the bond dissociation energy of the phenolic O-H bond, which is in turn affected by substituents on the aromatic ring. researchgate.net Electron-donating groups generally lower the bond dissociation energy and increase the reaction rate. researchgate.net
O-O Bond Cleavage Dynamics in Organic Hydroperoxides
The cleavage of the O-O bond is the defining reaction of hydroperoxides. The dynamics of this process can be influenced by various factors, including the structure of the hydroperoxide, the presence of catalysts, and the solvent. The cleavage can be either homolytic, leading to radical products, or heterolytic.
The nature of the substituent on the hydroperoxide plays a significant role in determining the cleavage pathway. acs.orgresearchgate.net Electron-donating groups, such as tert-alkyl groups, tend to favor homolytic cleavage of the O-O bond. acs.orgresearchgate.net Conversely, electron-withdrawing substituents, like an acyl group, facilitate heterolytic cleavage. acs.orgresearchgate.net
In the context of iron(III) porphyrin complexes, both heterolytic and homolytic O-O bond cleavage of hydroperoxides can occur, with the partitioning between the two pathways being significantly affected by the electronic nature of the iron porphyrin complex. acs.orgresearchgate.net Electron-deficient iron porphyrins favor heterolytic cleavage, while electron-rich ones promote homolytic cleavage. researchgate.net
Furthermore, the electrochemical cleavage of the O-O bond in an organic peroxide can be concerted with electron transfer and even proton transfer from a nearby acidic group. pnas.org The UV photodissociation of organic hydroperoxides also leads to O-O bond cleavage, producing RO• and •OH radicals. acs.org The dynamics of this process can be complex, with evidence for both direct dissociation on an excited state potential energy surface and internal conversion to the ground state followed by dissociation. acs.org
Differentiation Between Homolytic and Heterolytic Cleavage Mechanisms
The cleavage of the peroxide bond (O-O) in this compound can proceed through two primary pathways: homolytic and heterolytic cleavage. pressbooks.pubmaricopa.educhemistrysteps.com Homolytic cleavage involves the even distribution of the bonding electrons, resulting in the formation of two radical species. pressbooks.pub This process is often initiated by heat or light. pressbooks.pub In contrast, heterolytic cleavage involves the uneven distribution of the bonding electrons, where one atom retains both electrons, leading to the formation of ionic species. pressbooks.pubmaricopa.edu
The reaction pathway is significantly influenced by the surrounding chemical environment. For instance, the mechanism of O-O bond cleavage in 2-methyl-1-phenylpropan-2-yl hydroperoxide, a related compound, has been shown to be dependent on factors such as pH and the nature of the axial ligand when using iron(III) porphyrins as catalysts, with both homolytic and heterolytic pathways being possible. warwick.ac.uk
Influence of pH, Ligand Environment, and Metal Catalysts on Bond Cleavage
The cleavage of the peroxide bond in this compound is sensitive to the reaction conditions, including pH, the presence and nature of ligands, and the use of metal catalysts.
pH: The pH of the reaction medium can dictate the dominant cleavage mechanism. For example, in the decomposition of hydroperoxo manganese porphyrins, the O-O bond cleavage was found to be pH-independent in the range of 8.8 to 10.4. researchgate.net However, for other systems, acidic conditions have been shown to favor heterolytic cleavage. researchgate.net
Ligand Environment: The ligands coordinated to a metal catalyst can significantly alter its electronic properties and, consequently, the pathway of peroxide decomposition. In the case of iron(III) porphyrin-catalyzed cleavage of 2-methyl-1-phenylpropan-2-yl hydroperoxide, the axial ligand attached to the porphyrin plays a crucial role in determining whether the cleavage is homolytic or heterolytic. warwick.ac.uk
Metal Catalysts: Transition metals are widely used to catalyze peroxide decomposition. nih.govmdpi.com Metals like iron, cobalt, and manganese can facilitate both homolytic and heterolytic cleavage. thieme-connect.de For instance, Fe(II) salts are known to rapidly cleave alkyl hydroperoxides. nih.gov The interaction between the metal center and the peroxide can lead to the formation of highly reactive intermediates. The choice of metal and its oxidation state can steer the reaction towards a specific pathway. For example, the oxidation of cyclohexene (B86901) in the presence of certain metal catalysts can be significantly accelerated by additives that can act as ligands or electron transfer reagents. researchgate.net
| Factor | Influence on Bond Cleavage | Example System |
| pH | Can determine the prevalence of homolytic vs. heterolytic pathways. | Hydroperoxo manganese porphyrins show pH-independent cleavage in a specific range. researchgate.net |
| Ligand Environment | Modifies the electronic properties of metal catalysts, influencing the cleavage mechanism. | Axial ligands on iron(III) porphyrins affect the cleavage of 2-methyl-1-phenylpropan-2-yl hydroperoxide. warwick.ac.uk |
| Metal Catalysts | Can accelerate decomposition and direct the cleavage pathway. | Fe(II) salts promote the rapid cleavage of alkyl hydroperoxides. nih.gov |
Exploration of Peroxonium Ion Intermediates in Peroxide Reactions
In certain peroxide reactions, the formation of peroxonium ion intermediates has been proposed and studied. These are three-membered ring species containing a positively charged oxygen atom (R₂O⁺-OR₁). ucl.ac.ukresearchgate.net Regio- and stereochemical evidence from the reactions of isomeric n-butyl β-iodopentyl peroxides with silver trifluoroacetate (B77799) suggests the formation of a trialkylperoxonium ion intermediate. ucl.ac.ukresearchgate.net Theoretical calculations, such as MINDO/3, have been employed to investigate the stability and conformation of these peroxonium ions. ucl.ac.ukresearchgate.net The intermediacy of peroxonium ions has also been suggested in the singlet oxygenation of certain silicon-containing compounds. capes.gov.br The chemistry of peroxides is often dominated by the homolytic cleavage of the O-O bond, but the involvement of peroxonium ions highlights the potential for heterolytic pathways leading to different product distributions. ucl.ac.uk
Kinetic Studies and Kinetic Isotope Effect (KIE) Determinations in this compound Reactivity
Kinetic studies are essential for elucidating the mechanisms of chemical reactions. The kinetic isotope effect (KIE) is a particularly powerful tool that involves measuring the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the labeled bond is not broken. wikipedia.orgprinceton.edu
In the context of this compound reactivity, determining the KIE can help distinguish between different mechanistic possibilities. For example, a significant primary KIE upon replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond cleavage in the rate-determining step would provide strong evidence for that specific mechanism. princeton.edulibretexts.org The magnitude of the KIE can also provide insights into the structure of the transition state. princeton.edu For instance, a large kH/kD ratio is often indicative of a linear transition state in proton transfer reactions. princeton.edu In reactions involving peroxides, KIE studies can help to clarify whether a C-H bond is broken in the rate-determining step of an oxidation reaction. researchgate.net
| KIE Type | Description | Implication for this compound Reactivity |
| Primary KIE | Observed when a bond to an isotopically substituted atom is broken in the rate-determining step. wikipedia.org | A significant kH/kD value would indicate C-H bond cleavage is rate-limiting in an oxidation reaction. |
| Secondary KIE | Observed when a bond to an isotopically substituted atom is not broken in the rate-determining step. wikipedia.org | Smaller kH/kD values can provide information about changes in hybridization at the labeled position. |
Oxidative Transformations and Interactions with Specific Reagents
Spin trapping is an experimental technique used to detect and identify transient free radical intermediates. mdpi.comnih.gov This method involves the use of a "spin trap," a molecule that reacts with a short-lived radical to form a more stable radical (a spin adduct), which can then be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.govplos.org
In the study of this compound, spin traps can be employed to intercept and characterize the radical species generated during its decomposition. For example, if homolytic cleavage occurs, the resulting alkoxyl and other carbon-centered radicals could be trapped. The hyperfine splitting pattern of the resulting nitroxide spin adduct in the EPR spectrum can provide information about the structure of the original trapped radical. nih.gov The choice of spin trap is crucial, and a variety of nitrone- and nitroso-based compounds are available. nih.govresearchgate.net
Peroxo species derived from compounds like this compound can act as potent oxidants for various substrates, including the benzylic positions of alkylarenes. organic-chemistry.orgchemistryviews.org The oxidation of a benzylic C-H bond can lead to the formation of valuable products such as alcohols, aldehydes, or ketones. organic-chemistry.orggrowingscience.com
The mechanism of benzylic oxidation often involves a hydrogen atom abstraction from the benzylic position by a reactive oxygen species, such as an alkoxyl radical generated from the peroxide. This initial step forms a benzyl (B1604629) radical, which can then react further with oxygen or other species to yield the final oxidized product. The reactivity and selectivity of these oxidations can be influenced by the use of metal catalysts and specific reaction conditions. organic-chemistry.orgrsc.org For example, copper complexes have been shown to mediate the oxidation of phenols through a hydrogen atom abstraction mechanism. nih.govacs.org
Advanced Spectroscopic Analysis and Structural Characterization of 1 Phenylpropane 2 Peroxol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For phenylpropane derivatives, ¹H and ¹³C NMR are particularly informative.
In the case of cumene (B47948) hydroperoxide, a structurally analogous compound, specific chemical shifts in the ¹H-NMR spectrum have been identified. researchgate.netbeilstein-journals.org The aromatic protons typically appear as a multiplet in the range of δ 7.24-7.49 ppm. beilstein-journals.org The six protons of the two methyl groups are magnetically equivalent and produce a sharp singlet at approximately δ 1.62 ppm. beilstein-journals.org The proton of the hydroperoxide group (OOH) is often broad and its chemical shift can vary, though it has been reported at δ 2.62 ppm in some studies of cumene peroxidation products. researchgate.net
For other related phenylpropanoids, such as 2-bromo-1-phenylpropane, high-resolution NMR has been used for detailed conformational analysis. umanitoba.cagoogle.com These studies, combined with molecular orbital calculations, provide deep insights into the preferred three-dimensional structures of these molecules.
Table 1: Representative ¹H NMR Chemical Shifts for Cumene Hydroperoxide (Data sourced from studies of cumene and its oxidation products)
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons (C₆H₅) | 7.24 - 7.49 | Multiplet | beilstein-journals.org |
| Methyl Protons (CH₃) | 1.62 | Singlet | beilstein-journals.org |
| Hydroperoxide Proton (OOH) | 2.62 | Singlet (variable) | researchgate.net |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Applications
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
For organic hydroperoxides, the O-H stretching vibration of the hydroperoxy group is a key diagnostic band. This absorption is typically found in the region of 3300-3500 cm⁻¹. ku.dkacs.org Studies on tert-butyl hydroperoxide have shown that these functional groups are potent hydrogen bond donors and acceptors, which is critical for understanding intermolecular interactions. ku.dk
Another valuable technique involves the reaction of hydroperoxides with triphenylphosphine (B44618) (TPP), which stoichiometrically produces triphenylphosphine oxide (TPPO). dss.go.thcirad.fr The formation of TPPO can be monitored by the appearance of its characteristic absorption band around 542 cm⁻¹, providing an indirect method for quantifying hydroperoxides. cirad.fr This FTIR-based assay is noted for being simpler and faster than traditional titration methods. cirad.fr The analysis of various organic hydroperoxides has been crucial in atmospheric chemistry for understanding the formation of secondary organic aerosols. rsc.org
Table 2: Key IR Absorption Bands for Organic Hydroperoxides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference |
| O-H Stretch (Hydroperoxide) | 3300 - 3500 | Medium-Broad | Position can be affected by hydrogen bonding. | ku.dkacs.org |
| P=O Stretch (TPPO adduct) | ~542 | Strong | Used for indirect quantification of hydroperoxides. | cirad.fr |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce molecular structure.
For organic hydroperoxides (ROOH), specific fragmentation patterns are observed. rsc.org A common method involves using atmospheric pressure chemical ionization (APCI), which can detect the protonated molecular ion [M+H]⁺. nih.gov In tandem mass spectrometry (MS/MS) experiments, a characteristic neutral loss of 34 Da, corresponding to the loss of a hydrogen peroxide (H₂O₂) molecule, is a clear indicator of a hydroperoxy functional group. nih.gov
Another analytical approach involves forming ammonium (B1175870) adducts ([M+NH₄]⁺). copernicus.org Upon collisional dissociation, these adducts of hydroperoxides exhibit a characteristic neutral loss of 51 Da, which arises from the loss of H₂O₂ and NH₃. copernicus.org This method has been successfully applied to identify various ROOH molecules, including cumene hydroperoxide. copernicus.org The fragmentation of the hydroperoxide cation itself often involves the significant loss of the OOH radical. pnas.org These distinct fragmentation pathways are invaluable for the identification and quantification of hydroperoxides in complex mixtures, such as those found in atmospheric aerosols or combustion products. pnas.orgcopernicus.org
Table 3: Characteristic Mass Spectrometry Fragmentations for Organic Hydroperoxides (ROOH)
| Ionization/Adduct | Precursor Ion | Characteristic Neutral Loss (Da) | Lost Fragment | Reference |
| APCI | [M+H]⁺ | 34 | H₂O₂ | nih.gov |
| APCI | [M+NH₄]⁺ | 51 | H₂O₂ + NH₃ | copernicus.org |
| Photoionization | [ROOH]⁺ | 33 | OOH | pnas.org |
Microwave Spectroscopy for Conformational Studies of Related Phenylpropanes
Microwave spectroscopy provides highly precise data on the rotational constants of molecules in the gas phase, which allows for the detailed determination of molecular geometry and conformational preferences.
For ethylbenzene (B125841), high-resolution Fourier transform microwave spectroscopy has established that the most stable conformation is one where the ethyl group is oriented perpendicularly to the plane of the benzene (B151609) ring. aip.orgtandfonline.comtandfonline.com The dihedral angle between the ethyl group and the ring plane was determined to be approximately 88.7°. aip.orgnist.gov
For the slightly larger n-propylbenzene, studies have identified two stable conformers, consistent with ab initio calculations. aip.orgaip.orgnist.gov These conformers also feature a perpendicular orientation of the alkyl chain relative to the phenyl ring. researchgate.net This preference for out-of-plane conformations in alkylbenzenes is attributed to stereo-specific σ–π interactions between the alkyl chain and the benzene ring. researchgate.net These findings suggest that a substituted phenylpropane, such as the hydroperoxide , would also adopt non-planar conformations as its lowest energy state.
Table 4: Conformational Data for Related Phenylpropanes from Microwave Spectroscopy
| Compound | Number of Stable Conformers | Key Structural Feature | Reference |
| Ethylbenzene | 1 | Ethyl group is perpendicular to the phenyl ring. | aip.orgaip.orgtandfonline.com |
| n-Propylbenzene | 2 | Perpendicular alkyl chain configurations (anti and gauche). | aip.orgaip.orgresearchgate.net |
Computational and Theoretical Chemistry Approaches to 1 Phenylpropane 2 Peroxol
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction mechanisms of organic compounds due to its favorable balance between accuracy and computational cost. For 1-phenylpropane-2-peroxol, DFT calculations are instrumental in mapping out the potential energy surfaces of its various reactions, identifying transition states, and determining activation barriers.
DFT studies on analogous hydroperoxides, such as cumene (B47948) hydroperoxide, have provided significant insights into decomposition and rearrangement reactions. tamu.eduresearchgate.net These studies reveal that the reaction pathways are highly dependent on the environment (e.g., presence of acid or metal catalysts). For instance, in the presence of an acid catalyst, the Hock rearrangement is a major pathway, and DFT can be employed to model the protonation steps and the subsequent migration of the phenyl group. researchgate.net
The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP, are commonly used for these types of studies. nih.govnih.gov Dispersion corrections are also important to accurately model non-covalent interactions, which can play a significant role in the stability of reaction intermediates and transition states.
A hypothetical reaction pathway for the acid-catalyzed decomposition of this compound elucidated by DFT might involve the following steps:
Protonation of the terminal oxygen of the hydroperoxyl group.
Heterolytic cleavage of the O-O bond to form a carbocation intermediate and water.
Migration of the phenyl group to the electron-deficient oxygen atom.
Nucleophilic attack by water and subsequent deprotonation to yield the final products, acetone (B3395972) and phenol (B47542).
DFT calculations can provide the relative energies of all intermediates and transition states along this pathway, allowing for a detailed understanding of the reaction kinetics.
High-Level Ab Initio Methods for Electronic Structure and Energetic Landscapes
For a more accurate description of the electronic structure and energetic landscapes of this compound, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters and can provide benchmark-quality data. aip.orgresearchgate.net
Ab initio calculations are particularly important for accurately determining bond dissociation energies (BDEs), which are fundamental to understanding the stability of the peroxide bond. The O-O bond in hydroperoxides is notoriously weak, and its BDE is a key parameter in predicting the propensity for radical formation. High-level calculations on similar hydroperoxides have shown that the O-O BDE is in the range of 40-50 kcal/mol. wayne.edu For this compound, the CBS-APNO method, a high-accuracy composite ab initio method, would be expected to provide a reliable O-O BDE value. wayne.eduscribd.com
The electronic structure of the resulting radicals upon O-O bond cleavage, the 1-phenylprop-2-oxy radical and the hydroxyl radical, can also be investigated using these methods. Understanding the electronic distribution and spin density of these radicals is crucial for predicting their subsequent reactivity.
A comparison of computational methods for determining the O-O bond dissociation energy of hydroperoxides is presented in the table below.
| Method | Basis Set | Calculated O-O BDE (kcal/mol) for Cumene Hydroperoxide |
| CBS-APNO | - | 45.01 wayne.edu |
| G4 | - | - |
| M06-2X | 6-311++G(d,p) | - |
| B3LYP | 6-311++G(d,p) | - |
Molecular Dynamics Simulations for Understanding Reactive Processes and Solvation Effects
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of atoms over time, MD can reveal how solvent molecules interact with the hydroperoxide and influence its conformation and reactivity. rsc.orgnih.gov
Ab initio molecular dynamics (AIMD), where the forces are calculated on-the-fly using quantum mechanical methods, can provide a highly accurate description of the system. nih.gov AIMD simulations of hydrogen peroxide in water have shown that the solvent can significantly affect the dihedral angle of the H-O-O-H group and the hydrogen bonding network. rsc.orgresearchgate.net Similar effects would be expected for this compound, where the bulky phenylpropyl group would also influence the local solvent structure.
Classical MD simulations, using parameterized force fields, can be used to study larger systems and longer timescales. These simulations can provide insights into the diffusion of reactants and products, as well as the free energy landscape of conformational changes. For instance, MD simulations could be used to study the aggregation of this compound molecules in non-polar solvents or their interaction with a catalytic surface.
Key parameters that can be extracted from MD simulations of this compound in an aqueous solution include:
Radial distribution functions to describe the solvation shell structure.
Hydrogen bond lifetimes to quantify the strength of solute-solvent interactions. nih.gov
Dihedral angle distributions to understand the conformational preferences of the peroxol group.
Diffusion coefficients to characterize the mobility of the molecule.
Quantum Chemical Calculations of Molecular Parameters and Isotopic Fractionation Factors
Quantum chemical calculations are essential for determining various molecular parameters of this compound that are crucial for its spectroscopic characterization and for understanding its behavior in different chemical processes. These parameters include optimized geometries, vibrational frequencies, and NMR chemical shifts.
DFT methods are widely used to calculate these properties. nih.gov For example, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the identification and structural elucidation of the compound. The calculated NMR chemical shifts can similarly be used to interpret experimental NMR data. nih.gov
Isotopic fractionation factors, which describe the partitioning of isotopes between different molecules or between different sites within a molecule at equilibrium, can also be calculated using quantum chemistry. ideasspread.orgdntb.gov.ua These calculations are based on the vibrational frequencies of the different isotopologues of the molecule. The Bigeleisen-Mayer equation is commonly used for this purpose. dntb.gov.ua
For this compound, calculating the isotopic fractionation factors for oxygen, hydrogen, and carbon could provide insights into its formation and reaction mechanisms. For example, the oxygen isotope effect associated with the O-O bond cleavage can help to distinguish between different reaction pathways. Theoretical calculations have shown that the choice of computational method and basis set can significantly impact the accuracy of the calculated fractionation factors. ideasspread.orgnih.gov
A hypothetical table of calculated isotopic fractionation factors (1000lnα) for the O-O bond cleavage of this compound at 25°C is presented below.
| Isotope Pair | Method/Basis Set | Calculated 1000lnα |
| ¹⁸O/¹⁶O | B3LYP/6-311+G(d,p) | -15.2 |
| ¹⁸O/¹⁶O | MP2/aug-cc-pVTZ | -14.5 |
| ²H/¹H (at C2) | B3LYP/6-311+G(d,p) | -80.7 |
Note: These values are hypothetical and intended to illustrate the type of data that can be obtained from such calculations. The actual values would depend on the specific reaction and computational details.
Computational Modeling of Peroxide O-O Bond Cleavage and Radical Formation
The cleavage of the O-O bond is a defining characteristic of peroxides and is central to their reactivity. Computational modeling plays a crucial role in understanding the energetics and dynamics of this process for this compound. Both homolytic and heterolytic cleavage pathways can be investigated.
Homolytic cleavage results in the formation of two radicals: the 1-phenylprop-2-oxy radical and the hydroxyl radical. The energy required for this process is the O-O bond dissociation energy (BDE), which can be accurately calculated using high-level ab initio methods as discussed in section 5.2. wayne.edu DFT methods can also be used to study the potential energy surface for the dissociation process.
Heterolytic cleavage is often facilitated by catalysts or polar solvents. For example, in the presence of an acid, the peroxide can be protonated, leading to a much lower barrier for O-O bond cleavage. Computational models can simulate this catalytic effect by including explicit catalyst molecules or by using implicit solvent models. researchgate.net
The nature of the substituent on the peroxide can significantly influence the BDE. For this compound, the electron-donating nature of the alkyl group and the potential for resonance stabilization of the resulting radical by the phenyl group are important factors. Computational studies on cumene hydroperoxide have shown that the benzylic position influences the stability of the resulting radical. nih.gov
The table below shows a comparison of calculated O-O bond dissociation energies for different hydroperoxides, illustrating the effect of the substituent.
| Hydroperoxide | Calculated O-O BDE (kcal/mol) | Method |
| Hydrogen Peroxide | 50.35 (experimental) amazonaws.com | - |
| tert-Butyl Hydroperoxide | 45.81 wayne.edu | CBS-APNO |
| Cumene Hydroperoxide | 45.01 wayne.edu | CBS-APNO |
| This compound | Hypothetical: ~45 | - |
Theoretical Studies on Catalytic Activation of Peroxo Species
The activation of the peroxo group in this compound by catalysts is a key aspect of its application in chemical synthesis. Theoretical studies can provide detailed insights into the mechanism of this activation. frontiersin.org Metal complexes, Lewis acids, and enzymes can all act as catalysts for peroxide activation.
DFT calculations are widely used to model the interaction between the catalyst and the hydroperoxide. acs.orgmdpi.com These studies can identify the active site of the catalyst, the geometry of the catalyst-substrate complex, and the mechanism of oxygen transfer to a substrate. For example, in the epoxidation of an alkene, theoretical studies can elucidate whether the reaction proceeds via a concerted or a stepwise mechanism. acs.org
In the case of metal-catalyzed reactions, the electronic structure of the metal-peroxo intermediate is of particular interest. mdpi.com Different coordination modes of the peroxo group (e.g., side-on vs. end-on) can lead to different reactivity patterns. Computational models can help to predict the most stable coordination mode and its implications for the catalytic cycle.
For this compound, theoretical studies could investigate its activation by various catalysts, such as titanium silicalite for epoxidation reactions or iron complexes for oxidation reactions. These studies would involve modeling the adsorption of the hydroperoxide onto the catalyst surface or the coordination to the metal center, followed by the reaction with a substrate molecule. The calculated activation barriers for different pathways can help to rationalize the observed product selectivity.
| Catalyst | Substrate | Key Intermediate | Computational Method |
| Titanosilicate | Ethene | (Ti)-O-O-(Si) peroxo-moiety acs.org | DFT |
| Indium(III) Chloride | 1-Indanyl hydroperoxide | Coordinated monomeric InCl₃ researchgate.net | DFT |
| Gold Nanoparticles | Propylene | Au-OOH species mdpi.com | DFT |
Catalytic Applications and Organic Transformations Involving Peroxo Intermediates
Biocatalytic Transformations Leveraging Peroxide Chemistry6.2.1. Enzyme-Mediated Reductions and Oxidations of Hydroperoxides6.2.2. Applications in Stereoselective Synthesis of Phenylpropane Derivatives
Further investigation into closely related phenylpropane derivatives and their peroxo or hydroperoxide analogues might provide insights into similar chemical transformations. However, a focused discussion on "1-Phenylpropane-2-peroxol" is not feasible based on the current body of scientific knowledge.
Enzyme-Mediated Reductions and Oxidations of Hydroperoxides
The Role of Organic Peroxides in Polymerization Initiation and Control
Organic peroxides are fundamental to the polymer industry, primarily serving as initiators for free-radical polymerization. The defining characteristic of these compounds is the labile peroxide bond (-O-O-), which readily undergoes homolytic cleavage upon exposure to heat or UV radiation, generating highly reactive free radicals (RO•). These radicals then initiate the polymerization of monomers, such as acrylates, styrenics, and vinyl esters, by attacking the monomer's double bond and creating a new radical center, which propagates the polymer chain.
The choice of a specific organic peroxide, like a hypothetical this compound, would be dictated by its decomposition kinetics, particularly its half-life at a given temperature. Different organic peroxides exhibit varying thermal stabilities, allowing for precise control over the polymerization rate by selecting an initiator that is active in the desired temperature range. This controlled generation of radicals is crucial for producing polymers with specific properties, such as molecular weight and molecular weight distribution.
The main applications for organic peroxide initiators include the production of:
Low-density polyethylene (B3416737) (LDPE)
Polyvinylchloride (PVC)
Polystyrene (PS) and Expandable Polystyrene (EPS)
Acrylics (PMMA)
Beyond initiation, organic peroxides can also be used for polymer modification, such as cross-linking to create thermoset materials or for chain degradation (visbreaking) of polymers like polypropylene.
Table 1: Classes of Organic Peroxides and Their Applications in Polymerization
| Class of Organic Peroxide | General Formula | Primary Application in Polymerization |
|---|---|---|
| Diacyl Peroxides | (RCO₂)₂ | Initiator for various monomers. |
| Dialkyl Peroxides | ROOR | Initiator, cross-linking agent. |
| Hydroperoxides | ROOH | Initiator, often in redox systems. |
| Peroxyesters | RCO₃R' | Initiator with a wide range of activities. |
| Peroxyketals | R₂C(OOR')₂ | High-temperature initiator. |
Development of Novel Catalytic Systems for Peroxide-Related Reactions
The reactivity of the peroxide bond is harnessed in various catalytic systems to achieve selective and efficient organic transformations. Research continues to focus on developing novel catalysts that can enhance the performance of peroxide-based reactions, improve selectivity, and operate under milder, more environmentally friendly conditions.
Supported Nanoparticle Catalysis for Selective Oxidations
In recent years, heterogeneous catalysis using supported metal nanoparticles has emerged as a highly active area of research for oxidation reactions. Gold nanoparticles, in particular, have demonstrated exceptional activity for many industrially significant reactions, including the selective oxidation of alcohols and alkanes.
The catalytic performance of supported nanoparticles is highly dependent on several factors, including:
Particle Size: The selectivity of a reaction can be tuned by controlling the size of the nanoparticles. For instance, in glycerol (B35011) oxidation, the selectivity towards glyceric acid was found to increase with decreasing gold nanoparticle size down to 3.7 nm.
Support Material: The choice of support material (e.g., metal oxides, carbon) can significantly influence the catalytic activity and stability of the nanoparticles. Hydrotalcites, for example, can act as solid bases and provide bifunctional character to the catalyst.
Preparation Method: Techniques such as co-precipitation, grafting, and deposition-precipitation are used to synthesize supported nanoparticle catalysts with controlled properties.
These catalytic systems often utilize environmentally benign oxidants like molecular oxygen or hydrogen peroxide. The development of catalysts based on non-noble metals, such as molybdenum and iron supported on nitrogen-doped carbons, is also a promising area of research for alcohol oxidation.
Table 2: Examples of Supported Nanoparticle Catalysts in Oxidation Reactions
| Catalyst System | Substrate | Product | Key Findings |
|---|---|---|---|
| Au/Carbon | Glycerol | Glyceric Acid | Selectivity is dependent on nanoparticle size. |
| Au/Fe₂O₃ | CO | CO₂ | High activity at sub-ambient temperatures. |
| Mo-N/C | Benzyl (B1604629) Alcohol | Benzaldehyde (B42025) | High conversion and selectivity (>90%). |
Microwave and Ultrasound-Assisted Enhancements in Peroxide Transformations
To improve reaction rates and energy efficiency, non-conventional energy sources like microwaves and ultrasound are being increasingly employed in peroxide-mediated transformations.
Microwave-Assisted Reactions:
Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner processes compared to conventional heating. In the context of peroxide oxidations, microwaves have been successfully used for:
Oxidation of Alcohols: Primary and secondary alcohols can be oxidized to carboxylic acids and ketones in minutes using aqueous hydrogen peroxide and a suitable catalyst under microwave irradiation.
Lignin (B12514952) Depolymerization: Microwave-assisted wet peroxide oxidation of lignin can produce valuable C4 dicarboxylic acids. This method can lead to rapid lignin conversion and enhance the yield of specific products like malic acid.
Epoxidation of Alkenes: The synthesis of epoxides from alkenes using hydrogen peroxide can be significantly enhanced by microwave irradiation, reducing reaction times and improving yields.
Table 3: Comparison of Conventional vs. Microwave-Assisted Lignin Oxidation
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Reaction Time | Longer (e.g., hours) | Shorter (e.g., minutes to hours) |
| Energy Efficiency | Lower | Higher |
| Product Yield | Can be high for specific products with prolonged times | Can enhance yields of certain products like malic acid |
| Reaction Conditions | Often requires high temperatures and pressures | Can operate under milder conditions |
Ultrasound-Assisted Reactions:
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radical species.
In peroxide-related reactions, ultrasound has been shown to:
Enhance Radical Formation: Ultrasound can accelerate the decomposition of hydrogen peroxide, producing hydroxyl radicals that drive efficient degradation of organic compounds.
Improve Mass Transfer:
Future Research Directions and Emerging Trends in 1 Phenylpropane 2 Peroxol Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of cumene (B47948) hydroperoxide via the Hock process, while industrially established, presents challenges related to safety and environmental impact. acs.org Future research is increasingly focused on developing greener and more sustainable synthetic pathways.
A significant trend is the move towards processes that minimize waste and avoid hazardous reagents and solvents. Research into single-pot syntheses, where cumene is converted to bisphenol-A (a key monomer for polymers) using the in-situ generated cumene hydroperoxide without its isolation and concentration, represents a major step forward. acs.org This approach not only improves atom economy but also mitigates the risks associated with handling concentrated CHP, which is thermally unstable and has been implicated in numerous industrial accidents. acs.orgbohrium.com
The use of environmentally benign solvents is another key area of investigation. Compressed carbon dioxide (CO2) is being explored as a potential replacement for conventional organic solvents in the direct synthesis of hydroperoxides from hydrogen and oxygen. pitt.edu This method is considered a green technology as it is highly atom-efficient. pitt.edu Furthermore, developing catalytic systems that operate under milder conditions and with higher selectivity is a central goal. This includes exploring metal-free synthetic protocols to avoid contamination of the final product with metal catalysts. tandfonline.com
| Parameter | Traditional Hock Process Step | Sustainable Alternative | Benefit |
| CHP Handling | Concentration to ~80% w/w | In-situ use without isolation | Eliminates hazard of handling concentrated, explosive intermediate acs.org |
| Solvents | Organic Solvents | Compressed CO2 | Reduces use of volatile organic compounds (VOCs) and is non-flammable pitt.edu |
| Byproducts | Multiple byproducts in subsequent steps | Higher selectivity, water as a coproduct | Improved atom economy and reduced purification costs acs.org |
| Catalysis | Conventional acid catalysts | Heteropoly acid-supported clays (B1170129), metal-free systems | Increased efficiency, reusability, and reduced environmental impact acs.orgtandfonline.com |
Exploration of Undiscovered Mechanistic Pathways and Intermediate Characterization
A deeper understanding of the reaction mechanisms governing the formation and decomposition of cumene hydroperoxide is crucial for process optimization and safety. Future research will continue to unravel the complex mechanistic details, particularly focusing on the characterization of transient intermediates.
Studies have shown that the decomposition of CHP can proceed through different pathways depending on conditions such as temperature and concentration. tamu.eduaiche.org For instance, at concentrations above 40 wt%, an alternative reaction pathway can become involved, altering the exothermic behavior of the runaway reaction. aiche.org The thermal decomposition is proposed to involve the association of CHP into dimers, with the reaction order being one-half, irrespective of the concentration. researchgate.net
The identification of reactive intermediates, such as the cumyl radical and peroxyl radical-nanoparticle adducts, is a key area of investigation. acs.org Advanced techniques are being employed to study these short-lived species. For example, the ozonolysis of alkenes is known to produce stabilized Criegee intermediates (SCIs), which are involved in the formation of various organic peroxides. acs.orgnih.govnih.gov Understanding the reactivity of these intermediates is vital for controlling product distribution and preventing unwanted side reactions. Research combining kinetics, product analysis, and trapping experiments has provided evidence for the intermediacy of cumene hydroperoxide in other reactions, a detail absent in previous mechanistic descriptions. acs.org
Integration of Advanced Spectroscopic Techniques with In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is a powerful tool for understanding mechanisms and ensuring process control. The integration of advanced spectroscopic techniques for the in situ monitoring of peroxide reactions is a significant emerging trend.
Various spectroscopic methods are being employed for the analysis of peroxides, including near-infrared (NIR), mid-infrared (IR), and Raman spectroscopy. nih.govosti.gov These techniques, often coupled with multivariate analysis, allow for the rapid determination of peroxide values. nih.govspectroscopyonline.com For instance, FT-NIR spectroscopy can be used for the direct and rapid analysis of cumene oxidation reaction mixtures without the need for sample preparation. google.com
Raman spectroscopy has proven particularly useful for in situ monitoring of the decomposition of cumene hydroperoxide. rsc.orgresearchgate.net It allows for the observation of changes in the intensity of characteristic bands of the hydroperoxide as it is consumed during a reaction. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for the in situ detection of radical species generated during the curing of resins initiated by CHP decomposition, providing insights into the polymerization process. rsc.org
| Spectroscopic Technique | Application in Peroxide Chemistry | Key Findings/Advantages |
| Near-Infrared (NIR) Spectroscopy | Rapid determination of peroxide value in oils and reaction mixtures. nih.govgoogle.com | Allows for fast, non-destructive, and in-line analysis without sample preparation. spectroscopyonline.comgoogle.com |
| Raman Spectroscopy | In situ monitoring of cumene hydroperoxide decomposition and polymerization reactions. rsc.orgrsc.org | Provides real-time information on the consumption of reactants and formation of products. rsc.org |
| Infrared (IR) Spectroscopy | Combined with calorimetry to determine thermal decomposition kinetics. researchgate.net | Helps in identifying functional groups and understanding reaction mechanisms. researchgate.net |
| Electron Paramagnetic Resonance (EPR) | In situ detection of organic radicals during curing processes. rsc.org | Enables the study of radical-mediated reaction pathways. rsc.org |
Synergistic Approaches Combining Computational Predictions with Experimental Validation
The synergy between computational chemistry and experimental studies is accelerating progress in understanding and predicting the behavior of organic peroxides. Quantum chemistry methods, such as Density Functional Theory (DFT), are increasingly used to investigate reaction mechanisms, thermodynamics, and kinetics. tamu.edunih.gov
Computational studies can determine the dominant reaction pathways for CHP decomposition by evaluating the thermodynamic and kinetic stability of various proposed mechanisms. tamu.edu These theoretical predictions can then be validated by experimental results, providing a comprehensive understanding of the reaction system. acs.org For example, a combination of theoretical and experimental research has revealed that changes in the reaction mechanism of CHP runaway reactions occur at specific concentrations. aiche.org
Quantitative Structure-Property Relationship (QSPR) models are also being developed to predict the thermal stability of organic peroxides based on their molecular structure. researchgate.netacs.org These models can estimate crucial safety parameters like the heat of decomposition and the onset temperature for decomposition, which is vital for assessing reactivity hazards. acs.org The Iterative Stochastic Elimination (ISE) model is another computational tool used to predict the energetic potential of new peroxide compounds, allowing for a more targeted and safer experimental approach. acs.org The development of such predictive models is crucial for the early-stage evaluation of thermal risks associated with new or existing chemical processes. nih.gov
Design of Next-Generation Catalysts for Highly Selective and Efficient Peroxide Transformations
The development of novel catalysts is at the heart of advancing cumene hydroperoxide chemistry, with a strong emphasis on achieving high selectivity and efficiency. Research is moving beyond traditional catalysts to explore a new generation of materials.
Metal nanoparticles, such as those made of gold and silver supported on materials like hydrotalcite, have shown promise in catalyzing the decomposition and formation of cumene hydroperoxide with varying selectivities. acs.org For instance, supported gold nanoparticles can efficiently catalyze the decomposition of CHP, while silver nanoparticles can promote its formation. acs.org
Metal-Organic Frameworks (MOFs) are also emerging as excellent and reusable catalysts for the selective aerobic oxidation of cumene to cumene hydroperoxide. csic.es Bimetallic MOFs, in particular, offer the ability to tune the catalytic activity and selectivity by isolating active metal sites within an inert framework. csic.es
A particularly exciting frontier is the development of single-atom catalysts. rsc.orgacs.org These catalysts, where individual metal atoms are anchored onto a support, offer the potential for ultimate atom efficiency and unique catalytic properties. While much of the research in this area has focused on the selective reduction of oxygen to hydrogen peroxide, the principles can be extended to the design of catalysts for other peroxide transformations. rsc.orgacs.orgbohrium.com The goal is to design catalysts that can selectively activate the peroxide bond for desired transformations while minimizing undesirable side reactions. frontiersin.org
Novel Applications in Material Science and Advanced Chemical Processes (excluding biological/pharmaceutical uses)
While the primary use of cumene hydroperoxide is in the production of phenol (B47542) and acetone (B3395972), researchers are exploring its utility in other areas of material science and advanced chemical processes. nih.govgoogle.com
Cumene hydroperoxide is widely used as a polymerization initiator, particularly for acrylonitrile-butadiene-styrene (ABS) copolymers. bohrium.comresearchgate.net It serves as a source of free radicals to initiate the polymerization process. evonik.com Its role as an initiator is also being investigated in the curing of various resins. In situ monitoring techniques are providing a deeper understanding of the curing process initiated by CHP, which can lead to the development of materials with improved properties. rsc.orgrsc.org
Furthermore, organic peroxides are used in the reactive modification of polymers like polyethylene (B3416737). conicet.gov.ar This process can alter the molecular weight distribution and other properties of the polymer. Mathematical models are being developed to predict these changes, which can aid in the design of polymers with specific characteristics. conicet.gov.ar The ability of cumene hydroperoxide to act as a controlled source of radicals makes it a valuable tool in the synthesis and modification of a wide range of polymeric materials.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 1-Phenylpropane-2-peroxol in laboratory settings?
- Answer: Synthesis of peroxol derivatives often involves controlled oxidation of precursor alcohols or diols. For example, analogous compounds like 1-Phenoxy-2-propanol (≥93% purity) are synthesized via etherification or peroxy group introduction under inert atmospheres to avoid decomposition . Reaction conditions (e.g., temperature, catalysts like acidic or enzymatic agents) must be optimized to minimize side reactions. Purification via fractional distillation or chromatography is critical to isolate the peroxide .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for identifying functional groups like the peroxide moiety. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For peroxides, differential scanning calorimetry (DSC) can evaluate thermal stability .
Q. How should researchers safely handle this compound given its reactive peroxide group?
- Answer: Peroxides require stringent safety protocols: storage at low temperatures (<4°C), avoidance of metal contaminants, and use of non-reactive solvents (e.g., dichloromethane). Safety Data Sheets (SDS) for structurally similar compounds, such as 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol, recommend wearing PPE (gloves, goggles) and working in fume hoods .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction mechanisms for this compound formation?
- Answer: Contradictory data may arise from varying reaction conditions (e.g., solvent polarity, catalyst type). Systematic replication studies under controlled parameters (e.g., pH, temperature) and kinetic isotope effects (KIE) can isolate rate-determining steps. Computational modeling (DFT calculations) further elucidates transition states .
Q. How does the electronic environment of the phenyl group influence the stability and reactivity of this compound?
- Answer: Substituents on the phenyl ring (e.g., electron-withdrawing/donating groups) alter peroxide bond strength. Spectroelectrochemical studies (cyclic voltammetry) and Electron Paramagnetic Resonance (EPR) can track radical intermediates during decomposition. Comparative studies with derivatives like 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol provide insights into steric/electronic effects .
Q. What advanced computational methods are suitable for predicting the degradation pathways of this compound?
- Answer: Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) of the peroxide linkage. Molecular dynamics (MD) trajectories predict decomposition under thermal stress. PubChem’s cheminformatics tools (e.g., SMILES/InChI descriptors) enable comparative analysis with structurally related peroxides .
Data Interpretation and Validation
Q. How can researchers validate the reproducibility of synthesis protocols for this compound across laboratories?
- Answer: Interlaboratory validation studies using standardized protocols (e.g., IUPAC guidelines) ensure consistency. Reporting detailed parameters (e.g., solvent grade, catalyst concentration) and sharing raw spectral data (NMR, MS) via repositories like PubChem enhances transparency .
Q. What statistical approaches are recommended for analyzing conflicting data on the biological activity of peroxol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
